3-(3-Nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 3-nitrophenyl group at position 3 and a 3,4,5-trimethoxybenzylidene hydrazide moiety at position 3. Its structure (CAS: 1285535-00-3) combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which are critical for modulating biological activity and physicochemical properties .
Properties
IUPAC Name |
3-(3-nitrophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O6/c1-29-17-7-12(8-18(30-2)19(17)31-3)11-21-24-20(26)16-10-15(22-23-16)13-5-4-6-14(9-13)25(27)28/h4-11H,1-3H3,(H,22,23)(H,24,26)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPCVARXJOQAOC-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302918-35-0 | |
| Record name | 3-(3-NITROPHENYL)-N'-(3,4,5-TRIMETHOXYBENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 3-(3-Nitrophenyl)-N'-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : C20H19N5O6
- Molecular Weight : 425.4 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrazole ring with:
- A nitrophenyl group at one position.
- A benzylidene moiety derived from 3,4,5-trimethoxybenzaldehyde at another position.
These substituents contribute to its unique chemical properties and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown promising antibacterial effects against various strains of bacteria. The compound's structural similarity to known antimicrobial agents suggests it may inhibit bacterial growth through similar mechanisms .
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties in various models. For instance, in carrageenan-induced paw edema tests, it exhibited an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Further studies are needed to elucidate the specific pathways involved .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- It may inhibit enzyme activity or modulate receptor functions, leading to its observed pharmacological effects.
- Molecular docking studies suggest potential binding interactions with key enzymes involved in inflammatory processes and cancer progression .
Study 1: Anti-inflammatory Activity
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was tested using the carrageenan-induced paw edema model. The results indicated an inhibition rate of approximately 84%, comparable to diclofenac's 86% inhibition rate .
Study 2: Antimicrobial Efficacy
A series of tests were conducted against bacterial strains such as E. coli and Bacillus subtilis. The compound exhibited significant antimicrobial activity at concentrations as low as 40 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Reference |
|---|---|---|---|
| Compound A | C20H19N5O6 | Anti-inflammatory | |
| Compound B | C18H18N4O4S | Antimicrobial | |
| Compound C | C22H24N6O4 | Anticancer |
This table illustrates the comparative biological activities of structurally similar compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzylidene Moiety
3,4,5-Trimethoxybenzylidene vs. 2,4,5-Trimethoxybenzylidene
A closely related analog (CAS: 306758-96-3) replaces the 3,4,5-trimethoxybenzylidene group with a 2,4,5-trimethoxybenzylidene substituent. Key differences include:
- In contrast, the 2,4,5-trimethoxy analog may exhibit altered binding due to reduced symmetry .
- Collision Cross-Section (CCS) : Predicted CCS values for the 2,4,5-trimethoxy derivative ([M+H]+: 197.3 Ų) suggest slightly lower molecular rigidity compared to the target compound, which may influence solubility and membrane permeability .
Benzylidene vs. Non-Methoxylated Benzylidene
Replacing the 3,4,5-trimethoxybenzylidene group with a simple benzylidene moiety (as in N′-Benzylidene-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, CAS: 7942974) results in:
Core Heterocycle Modifications
Pyrazole vs. Thiazolidinone
Compounds such as 2-((Z)-5-(3,4,5-trimethoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide (from ) feature a thiazolidinone core instead of pyrazole. Key distinctions include:
- However, this may reduce metabolic stability compared to pyrazole-based analogs .
- Synthetic Yields: Pyrazole derivatives are synthesized in higher yields (80–89%) compared to thiazolidinones (65–75%), as noted in and .
Functional Group Additions
Chlorobenzyloxy and Thienyl Substituents
Cytotoxicity and Target Selectivity
- 3,4,5-Trimethoxybenzylidene vs. Benzamide Substitution : Replacing the benzylidene group with a 3,4,5-trimethoxybenzamide moiety (as in ) increases cytotoxicity by 2.6–585.4-fold against HCT116, A2780, and MCF-7 cell lines. This highlights the critical role of the benzamide’s hydrogen-bonding capacity .
- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound enhances electrophilicity, promoting interactions with nucleophilic residues in targets like EGFR or tubulin .
Multi-Target Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
